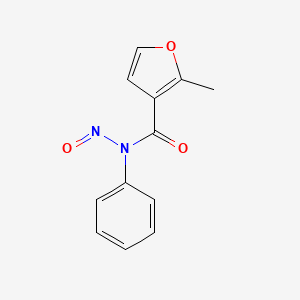
Carbonic acid, bis(2-ethylbutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, bis(2-ethylbutyl) ester: is an organic compound belonging to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ are organic substituents . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(2-ethylbutyl) ester can be synthesized through the reaction of carbonic acid with 2-ethylbutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate esterification. The general reaction is as follows:
H2CO3+2C6H14O→C14H28O3+H2O
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the use of phosgene or carbon monoxide with an oxidizer. The reaction of an alcohol with phosgene is a common method:
COCl2+2C6H14O→C14H28O3+2HCl
Alternatively, oxidative carbonylation can be used, where carbon monoxide reacts with the alcohol in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Carbonic acid, bis(2-ethylbutyl) ester can undergo hydrolysis to form carbonic acid and 2-ethylbutanol. This reaction is typically catalyzed by acids or bases.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Carbonic acid and 2-ethylbutanol.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Carbonic acid, bis(2-ethylbutyl) ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a plasticizer, solvent, and intermediate in the production of other chemicals. Its stability and low reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of carbonic acid, bis(2-ethylbutyl) ester involves nucleophilic acyl substitution. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Carbonic acid, bis(2-ethylhexyl) ester: Similar in structure but with different alkyl groups, leading to variations in physical properties and reactivity.
Carbonic acid, bis(2-methylpropyl) ester: Another carbonate ester with different alkyl groups, used in different industrial applications.
Uniqueness: Carbonic acid, bis(2-ethylbutyl) ester is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other carbonate esters may not be as effective .
Properties
CAS No. |
819792-11-5 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
bis(2-ethylbutyl) carbonate |
InChI |
InChI=1S/C13H26O3/c1-5-11(6-2)9-15-13(14)16-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
JTMPOYHOKNOLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)OCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)


![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)

![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
